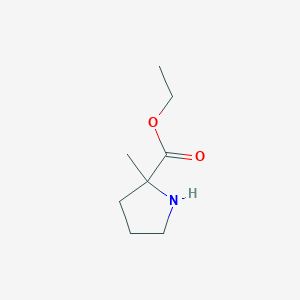

Ethyl 2-methylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZALZKFOASWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation

A ruthenium-BINAP catalyst enables the hydrogenation of 2-methyl-1-pyrroline-2-carboxylate to produce the (S)-enantiomer with 92% ee. Reaction conditions include 50 bar H₂ pressure and 60°C in ethanol.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic this compound achieves 98% ee. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.

Purification and Characterization

Purification Challenges :

-

Residual solvents (e.g., ethanol, THF).

-

Diastereomeric by-products from incomplete stereochemical control.

Solutions :

-

Vacuum Distillation : Boiling point ~75°C at 15 mmHg.

-

Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.

-

Chromatography : Silica gel columns with ethyl acetate/hexane (Rf = 0.45).

Characterization Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IR (C=O stretch) | 1732 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), δ 3.45 (m, 1H) |

| LCMS ([M+H]⁺) | 158.1 |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Yield | ee (%) | Scale |

|---|---|---|---|

| Proline Esterification | 85% | 99 | Lab (10 g) |

| Continuous-Flow | 90% | 99 | Industrial (kg) |

| Asymmetric Hydrogenation | 78% | 92 | Lab (5 g) |

| Enzymatic Resolution | 65% | 98 | Lab (2 g) |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis:

EMPC is primarily used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the construction of various chemical frameworks due to its reactive ester group, making it a key player in multi-step synthetic routes.

Synthesis Methodology:

The synthesis typically involves:

- Reactants: Ethyl acetoacetate and 2-methylpyrrolidine.

- Conditions: The reaction occurs in the presence of a base, often utilizing solvents like ethanol or methanol, and may require heating to promote the reaction.

Industrial Applications

Agrochemicals Production:

EMPC is utilized in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides. Its ability to function as a building block for more complex molecules makes it valuable in this sector.

Chemical Manufacturing:

In industrial settings, optimizing the production of EMPC can involve continuous flow reactors to enhance yield and purity. This method improves efficiency by allowing better control over reaction parameters during large-scale synthesis.

Case Study 1: Antimicrobial Screening

A study assessing various pyrrolidine derivatives found that while EMPC showed marginal antimicrobial activity, specific structural modifications led to significant inhibition zones against tested pathogens. This highlights the importance of structure-activity relationships in drug design.

Case Study 2: Antiproliferative Screening

In another investigation, compounds related to EMPC were tested against several cancer cell lines. The results indicated that certain modifications enhanced potency against cancer cells by inhibiting critical growth pathways. Although direct studies on EMPC's antiproliferative effects are lacking, these findings suggest potential avenues for developing more effective therapeutic agents based on its scaffold.

Mechanism of Action

The mechanism of action of ethyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Stereochemical Considerations

This compound is available in enantiomerically pure forms (e.g., (2R)-configuration), which are critical for asymmetric synthesis . Comparatively, analogs like ethyl 2-benzylpyrrolidine-2-carboxylate lack documented stereochemical diversity in the provided evidence, limiting their utility in enantioselective processes .

Pharmaceutical Intermediates

- This compound serves as a precursor in synthesizing pyrrolo[1,2-b]pyridazine derivatives, as seen in patent EP 4,374,877 A2, where it is used to generate bioactive molecules with antifungal and anti-inflammatory properties .

- Methyl ester analogs (e.g., methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride) are intermediates in antiviral and anticancer agents, leveraging their enhanced stability and solubility .

Material Science and Catalysis

Biological Activity

Introduction

Ethyl 2-methylpyrrolidine-2-carboxylate (EMPC) is an organic compound with potential applications in various biological and chemical fields. Its structural properties, which include a pyrrolidine ring and an ethyl ester group, suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of EMPC, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure

EMPC has the following chemical structure:

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight: 143.19 g/mol

Synthesis Methods

The synthesis of EMPC typically involves the reaction of ethyl acetoacetate with 2-methylpyrrolidine in the presence of a base. Key steps include:

- Formation of an enolate intermediate.

- Nucleophilic addition to the pyrrolidine ring.

- Use of solvents such as ethanol or methanol, often requiring heating to facilitate the reaction.

The reaction can be optimized for industrial production through continuous flow reactors to enhance yield and purity .

The biological activity of EMPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator, depending on its structural configuration and the target involved. The primary mechanisms include:

- Enzyme Inhibition: EMPC may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation: The compound could interact with receptors, influencing signaling pathways that affect cellular responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of EMPC and related compounds:

- A study reported that derivatives of pyrrolidine compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. However, EMPC itself showed limited antimicrobial effects in vitro against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

EMPC has also been investigated for its potential antiproliferative effects:

- Research indicates that similar pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms involving the modulation of key signaling pathways associated with cell growth . Although specific data on EMPC's antiproliferative activity is limited, its structural analogs have shown promise in targeting pathways like EGFR/BRAF, which are crucial in cancer biology.

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Limited | Not extensively studied | Enzyme inhibition, receptor modulation |

| Methyl Pyrrolidine-2-Carboxylate | Moderate | Significant | Cell cycle arrest |

| Ethyl Pyrrolidine-2-Carboxylate | Low | Moderate | Apoptosis induction |

In Vitro Antimicrobial Activity Data

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (MSSA) | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 7 |

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial properties of various pyrrolidine derivatives, including EMPC. The results indicated that while some derivatives exhibited significant inhibition zones against tested pathogens, EMPC showed only marginal activity. This suggests that modifications to the structure may enhance its efficacy .

Case Study 2: Antiproliferative Screening

In a separate investigation focusing on antiproliferative activities, compounds structurally related to EMPC were tested against several cancer cell lines. The findings revealed that certain modifications led to enhanced potency against cancer cells through inhibition of key growth pathways . Although direct studies on EMPC are lacking, these findings highlight its potential as a scaffold for developing more effective agents.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylpyrrolidine-2-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of 2-methylpyrrolidine-2-carboxylic acid with ethanol under acidic catalysis (e.g., HCl or H₂SO₄), followed by isolation of the hydrochloride salt. Key steps include:

- Reflux conditions (e.g., 12–24 hours) to drive esterification to completion .

- Acidic workup to precipitate the hydrochloride salt, ensuring high purity via recrystallization .

Optimization strategies: - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to identify incomplete esterification.

- Adjust solvent polarity (e.g., ethanol vs. methanol) to improve yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : Use and NMR to confirm stereochemistry and purity. For example, the ethyl ester group shows characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) signals .

- LCMS/HPLC : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity. LCMS (e.g., m/z 158 [M+H]⁺ for the free base) confirms molecular weight .

- FT-IR : Identify carbonyl (C=O) stretches at ~1730 cm⁻¹ and N-H stretches (if protonated) at ~2500 cm⁻¹ .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a chiral precursor for:

- Pharmaceutical intermediates : For example, in the synthesis of antiviral or antimicrobial agents via functionalization of the pyrrolidine ring .

- Peptidomimetics : The rigid pyrrolidine scaffold mimics proline in bioactive peptides, enhancing metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be tailored to resolve stereochemical challenges in derivatives of this compound?

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during alkylation or acylation steps to control stereochemistry .

- Dynamic kinetic resolution : Optimize temperature and solvent to favor one enantiomer during ring-opening or functionalization reactions .

- X-ray crystallography : Validate stereochemical outcomes via single-crystal diffraction, as seen in related pyrrolidine derivatives .

Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?

- Density Functional Theory (DFT) : Calculate optimized geometries, electrostatic potentials, and reaction pathways (e.g., ester hydrolysis). Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications for enhanced binding .

Q. How does the stereochemistry of this compound influence its biological activity?

Q. What strategies address contradictions in reported synthetic yields or biological data for derivatives of this compound?

- Reproducibility checks : Ensure consistent reagent purity, solvent drying, and inert atmosphere (e.g., nitrogen) during synthesis .

- Meta-analysis : Cross-validate biological data using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting biological results .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies :

- Solution stability : Store samples in buffers (pH 1–12) and assess degradation kinetics over 30 days .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.